molecular formula C17H16N2O3 B2599589 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid CAS No. 2319851-53-9

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid

Cat. No.: B2599589
CAS No.: 2319851-53-9
M. Wt: 296.326
InChI Key: DTEUUHAJIOWJJS-UHFFFAOYSA-N
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Description

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid typically involves the reaction of indoline derivatives with p-tolyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-Tolylcarbamoyl)indoline-4-carboxylic acid is unique due to the presence of both the p-tolylcarbamoyl and carboxylic acid groups on the indoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(4-methylphenyl)carbamoyl]-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-5-7-12(8-6-11)18-17(22)19-10-9-13-14(16(20)21)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEUUHAJIOWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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